4-(Dimethylamino)benzohydrazide
Overview
Description
4-(Dimethylamino)benzohydrazide is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including protein sequence analysis, fluorescence derivatization, and as a building block for more complex molecules. The compound has been utilized in the synthesis of various derivatives that exhibit interesting physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of derivatives of 4-(Dimethylamino)benzohydrazide has been reported using different methods. For instance, a chromophoric reagent for protein sequence analysis was synthesized by reacting 4-(Dimethylamino)benzohydrazide with other chemical entities . Another study reported the preparation of a compound by the reaction of 4-(Dimethylamino)benzohydrazide with 4-diethylamino-2-hydroxybenzaldehyde . Additionally, microwave irradiation techniques have been employed to synthesize azine derivatives of the compound, which were characterized by IR and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)benzohydrazide derivatives has been extensively studied using techniques such as single crystal X-ray diffraction. These studies have provided detailed information on the crystal systems, lattice parameters, and molecular conformations . For example, the dihedral angle between benzene rings and the presence of intramolecular hydrogen bonds have been observed, which contribute to the stability of the molecular structure .
Chemical Reactions Analysis
The reactivity of 4-(Dimethylamino)benzohydrazide derivatives has been explored in various chemical reactions. These compounds have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography . They have also been involved in the formation of complexes with metal ions, which have been studied using density functional theory to understand the effect of the metal on the binding energy and geometry of the complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Dimethylamino)benzohydrazide and its derivatives have been characterized using spectroscopic and computational methods. Vibrational frequencies, molecular electrostatic potential, and HOMO-LUMO energies have been calculated to gain insights into the stability and electronic properties of these compounds . Additionally, some derivatives have been evaluated for their antiamoebic activity, showing promising results against Entamoeba histolytica . The structural and biological properties of related compounds, such as 4-Dimethylamino benzoic acid, have also been investigated, providing further context for understanding the properties of the benzohydrazide derivatives .
Scientific Research Applications
Catalytic and Antibacterial Activities : 4-(Dimethylamino)benzohydrazide and its derivatives have been utilized in synthesizing complexes with catalytic and antibacterial properties. For instance, El‐Gammal et al. (2021) synthesized a Schiff base ligand using 4-(dimethylamino)benzohydrazide, which showed promising antibacterial activities and was also tested against cancer cell lines for potential anticancer properties (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).
Chemical Synthesis and Structure : The compound has been used in the synthesis of new chemical structures. For example, Su, Gu, and Lin (2011) prepared a compound by reacting 4-(dimethylamino)benzohydrazide with another chemical, leading to the formation of a new structure with specific chemical and physical properties (Su, Gu, & Lin, 2011).
Corrosion Inhibition : It has also been studied as a corrosion inhibitor. Lgaz et al. (2020) researched hydrazone derivatives including 4-(dimethylamino)benzohydrazide as corrosion inhibitors for steel in acidic solutions, demonstrating its effectiveness in protecting metals (Lgaz, Chung, Albayati, Chaouiki, Salghi, & Mohamed, 2020).
Antiamoebic Agents : The compound has applications in medicinal chemistry. Inam et al. (2016) synthesized derivatives as potential antiamoebic agents, showing promising results against Entamoeba histolytica (Inam, Mittal, Rajala, Avecilla, & Azam, 2016).
Fluorescent and Chromogenic Probes : It has been used in the development of fluorescent and chromogenic probes. Xu et al. (2017) reported a novel Schiff base derived from 4-(dimethylamino)benzohydrazide for CN− detection, demonstrating its application in clinical diagnostics (Xu, Han, Ma, Diao, Xu, Liu, Sun, Wang, & Song, 2017).
Density Functional Theory Studies : The compound has been a subject of theoretical chemistry studies as well. Varela, Gómez, and Valencia (2016) conducted a density functional theory study on complexes involving 4-(dimethylamino)benzohydrazide, analyzing their molecular geometry and binding energies (Varela, Gómez, & Valencia, 2016).
Antimicrobial Activities : The derivatives of 4-(dimethylamino)benzohydrazide have been tested for their antimicrobial properties. Thangam, Gl, and Ramanathan (2018) synthesized benzohydrazide derivatives and evaluated their antibacterial and antifungal activities (Thangam, Gl, & Ramanathan, 2018).
Dynamic Combinatorial Libraries : The compound is involved in dynamic combinatorial chemistry. Gordillo, Zuluaga, and Chaur (2016) studied the kinetic and thermodynamic selectivity of acylhydrazone formation in dynamic combinatorial libraries containing 4-dimethylamino-benzohydrazide (Gordillo, Zuluaga, & Chaur, 2016).
Safety And Hazards
Safety data sheets indicate that 4-(Dimethylamino)benzohydrazide should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and to remove all sources of ignition .
properties
IUPAC Name |
4-(dimethylamino)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITIGLAGJBMISF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172962 | |
Record name | p-(Dimethylamino)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)benzohydrazide | |
CAS RN |
19353-92-5 | |
Record name | 4-(Dimethylamino)benzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19353-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(Dimethylamino)benzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019353925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19353-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219987 | |
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Record name | p-(Dimethylamino)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(dimethylamino)benzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(Dimethylamino)benzohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW4RGK8W5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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